molecular formula C19H37NO5Si B12987467 3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidin-2-yl)propanoic acid

3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidin-2-yl)propanoic acid

Cat. No.: B12987467
M. Wt: 387.6 g/mol
InChI Key: WXWSTCBLLSNGFC-CABCVRRESA-N
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Description

3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidin-2-yl)propanoic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidin-2-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Common reagents used in the synthesis may include tert-butyl chloroformate, tert-butyldimethylsilyl chloride, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of specific functional groups on biological activity and to develop new bioactive compounds.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects, including as drug candidates for various diseases.

Industry

In industry, this compound may be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine derivatives with different substituents, such as:

  • 3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-2-yl)propanoic acid
  • 3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypiperidin-2-yl)propanoic acid

Uniqueness

The uniqueness of 3-((2R,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidin-2-yl)propanoic acid lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H37NO5Si

Molecular Weight

387.6 g/mol

IUPAC Name

3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid

InChI

InChI=1S/C19H37NO5Si/c1-18(2,3)24-17(23)20-13-9-10-15(14(20)11-12-16(21)22)25-26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,21,22)/t14-,15+/m1/s1

InChI Key

WXWSTCBLLSNGFC-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCC(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CCC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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